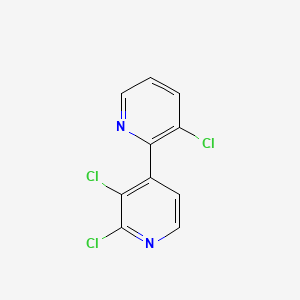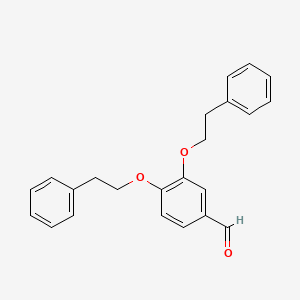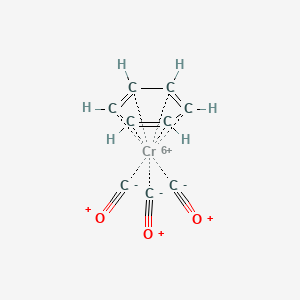
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetraphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is characterized by its four phenol groups attached to the porphyrin core, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the porphyrin ring. The phenol groups are then introduced through further chemical modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted porphyrins, quinones, and hydroquinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme functions and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol involves its ability to interact with molecular targets through its phenol groups and porphyrin core. The compound can form complexes with metals, which can then participate in redox reactions and catalysis. The pathways involved often include electron transfer processes and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(benzoic acid)
- 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(benzenesulfonic acid)
Uniqueness
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetraphenol is unique due to its phenol groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to similar compounds that may have different substituents, such as carboxylic or sulfonic acid groups.
Propiedades
Fórmula molecular |
C44H30N4O4 |
|---|---|
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
4-[10,15-bis(4-hydroxyphenyl)-20-(4-oxocyclohexa-2,5-dien-1-ylidene)-21,22,23,24-tetrahydroporphyrin-5-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45-50H |
Clave InChI |
OXBXIINNAXASCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C=CC1=C2C3=CC=C(N3)C(=C4C=CC(=O)C=C4)C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C2N7)C8=CC=C(C=C8)O)N6)C9=CC=C(C=C9)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)









![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)

![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
